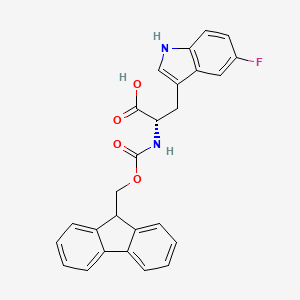
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(5-fluoro-1H-indol-3-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(5-fluoro-1H-indol-3-YL)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C26H21FN2O4 and its molecular weight is 444.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(5-fluoro-1H-indol-3-YL)propanoic acid, commonly referred to as Fmoc-Asp(5-F-Ind)-OH, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H21FN2O4, with a molecular weight of approximately 444.45 g/mol. The compound features both an indole moiety and a fluorenylmethoxycarbonyl (Fmoc) group, which are known for their roles in enhancing the stability and reactivity of peptides and proteins in biological systems .
The biological activity of this compound is primarily linked to its interactions with various molecular targets, including enzymes and receptors. The indole structure is particularly notable for its ability to modulate enzyme activity and receptor binding, which can lead to significant biological effects.
Key Biological Activities:
- Enzyme Modulation : The compound can influence the activity of specific enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : It may interact with various receptors, leading to altered signaling pathways that could have therapeutic implications.
1. Peptide Synthesis
Fmoc-Asp(5-F-Ind)-OH is widely utilized as a building block in peptide synthesis due to its ability to protect amino groups during chemical reactions. This property makes it valuable in the development of peptide-based drugs .
2. Medicinal Chemistry
The compound has been investigated for its potential use in developing therapeutic agents. Its structural characteristics allow it to serve as a precursor for more complex drug molecules that target specific diseases.
3. Biological Studies
Researchers have employed this compound to study protein-protein interactions, enzyme mechanisms, and receptor binding dynamics. These studies are critical for understanding the compound's role within biological systems and its potential as a pharmaceutical agent .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFXTRKMFUWKHR-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













